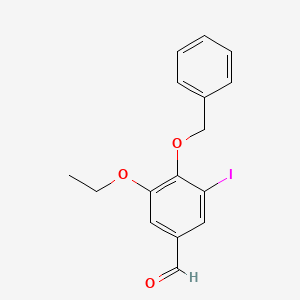

4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Name: 4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde Molecular Formula: C₁₆H₁₅IO₃ Molecular Weight: 382.197 g/mol CAS Number: Not explicitly listed in provided evidence (see alternative identifiers below). Purity: 95% (typical commercial grade) Storage Conditions: +4°C . Key Applications: Serves as a synthetic building block in organic chemistry, particularly in pharmaceutical and materials science research. The iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the benzyloxy and ethoxy groups modulate electronic and steric properties .

Preparation Methods

The synthesis of 4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde typically involves multi-step organic reactions. One common method includes the iodination of 4-(benzyloxy)-3-ethoxybenzaldehyde using iodine and an oxidizing agent such as sodium hypochlorite. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the iodine atom and the aldehyde group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights critical differences between 4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde and its analogs:

Key Research Findings

(a) Electronic and Steric Effects

- Iodine vs. Chlorine: The iodine atom in the target compound increases polarizability, favoring halogen-bonding interactions in medicinal chemistry.

- Ethoxy vs. Methoxy/Butoxy : Ethoxy (C₃ in the target) provides moderate steric hindrance compared to smaller methoxy (C₅ in 4-Butoxy-3-chloro-5-methoxybenzaldehyde) or bulkier butoxy groups, affecting reaction kinetics in nucleophilic substitutions .

Biological Activity

4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzyl ether and an ethoxy group, which may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors.

Target Interactions:

- Enzymatic Inhibition: Similar compounds have been shown to inhibit enzyme activity by binding to the active sites, potentially affecting metabolic pathways.

- Receptor Modulation: This compound may act as a ligand for specific receptors, influencing cellular signaling pathways, particularly those related to neurotransmission.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

- Antioxidant Activity: Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.

- Neuroprotective Effects: Given its potential interaction with nicotinic receptors, it may influence cognitive functions and memory through modulation of cholinergic pathways.

- Antimicrobial Properties: Some derivatives of related compounds have shown promise against various microbial strains, indicating potential therapeutic applications in infectious diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Potential to reduce oxidative stress | |

| Neuroprotective | Modulates cholinergic pathways | |

| Antimicrobial | Activity against certain microbial strains |

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.

Case Study 1: Neuroprotective Effects

A study explored the effects of similar compounds on cognitive functions in animal models. The results indicated that these compounds could enhance memory retention and learning abilities by modulating nicotinic receptors. This suggests a possible application for this compound in treating neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

Research conducted on structurally analogous compounds revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. These findings highlight the potential for developing new antimicrobial agents based on the structure of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves multi-step functionalization of a benzaldehyde precursor. For example, iodination and alkoxy group introduction can be achieved via electrophilic substitution or Ullmann-type coupling. A general method includes:

- Step 1: Protect hydroxyl groups using benzyl or ethyl etherification under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Introduce iodine via iodination reagents (e.g., NIS in acetic acid) at controlled temperatures (0–25°C) .

- Optimization: Use Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to enhance reaction efficiency and reduce side products . Monitor purity via HPLC and adjust solvent polarity (e.g., ethanol vs. DMSO) to improve yield .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: Identify carbonyl (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) groups. Compare with reference spectra for benzaldehyde derivatives .

- NMR:

- Mass Spectrometry: Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected m/z: ~428.0 for C₁₆H₁₅IO₃) .

Q. What safety precautions should be taken when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of vapors .

- Spill Management: Absorb with inert material (e.g., sand) and dispose as halogenated waste .

- First Aid: For eye exposure, rinse with water for 15+ minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How do the electronic effects of substituents (benzyloxy, ethoxy, iodo) influence reactivity in nucleophilic addition reactions?

Methodological Answer:

- Steric Effects: The bulky benzyloxy group at C4 hinders nucleophilic attack at the aldehyde, favoring para-substitution .

- Electronic Effects:

- Experimental Validation: Perform Hammett analysis using substituent constants (σ) to quantify electronic contributions .

Q. What strategies resolve discrepancies in yield/purity when using different catalytic systems?

Methodological Answer:

- Issue: Low yields in ionic liquid-catalyzed reactions vs. traditional acid catalysis .

- Root Cause Analysis:

- Check for moisture sensitivity: Ionic liquids like [HMIm]BF₄ require anhydrous conditions .

- Monitor reaction time: Prolonged reflux may degrade the aldehyde group .

- Solution:

Q. How can computational chemistry predict regioselectivity in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the aldehyde carbon (C7) shows high electrophilicity (f⁻ = 0.15) .

- Molecular Orbital Analysis:

- Validation: Correlate computed transition states with experimental yields for iodobenzaldehyde derivatives .

Properties

IUPAC Name |

3-ethoxy-5-iodo-4-phenylmethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15IO3/c1-2-19-15-9-13(10-18)8-14(17)16(15)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNOIQDLUAIUGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.